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An objective analysis of aclerastide's performance in promoting re-epithelialization compared

to placebo, drawing on available preclinical and clinical data. This guide is intended for

researchers, scientists, and professionals in drug development.

Aclerastide (DSC127), an analog of the naturally occurring peptide Angiotensin 1-7, was

investigated as a topical agent to promote the healing of chronic wounds, particularly diabetic

foot ulcers (DFUs).[1] The proposed mechanism of action centered on the induction of

progenitor cell proliferation, accelerated vascularization, collagen deposition, and enhanced re-

epithelialization.[1] Despite promising initial preclinical and Phase II clinical trial results, the

Phase III clinical program for aclerastide was terminated due to a lack of efficacy.[2][3] This

guide provides a comprehensive comparison of aclerastide's effects on re-epithelialization

versus placebo, presenting the conflicting evidence from various studies.

Quantitative Data Summary
Subsequent preclinical research in diabetic mouse models failed to replicate the initial positive

findings and instead suggested that aclerastide does not accelerate wound healing compared

to a vehicle control. The following table summarizes the key quantitative findings from a study

on db/db mice, a model for type 2 diabetes.
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Treatment
Group

Day 7 (%
Wound
Closure)

Day 10 (%
Wound
Closure)

Day 14 (%
Wound
Closure)

Statistical
Significance
vs. Vehicle

Aclerastide ~40% ~60% ~75%
No significant

difference[4]

Vehicle

(Placebo)
~40% ~60% ~75% N/A

ND-336 (Positive

Control)
~55% ~80% ~95%

P = 0.008 (Day

10), P = 0.0001

(Day 14)[4]

Data are estimated from graphical representations in the cited source and are intended for

comparative purposes.[5][6]

Experimental Protocols
Preclinical Excisional Wound Model in db/db Mice
This study investigated the effect of aclerastide on wound healing in a diabetic mouse model.

Model: Genetically diabetic (db/db) mice were used.

Wound Creation: A single, full-thickness 8mm diameter excisional wound was created on the

dorsal thorax of each mouse.[6]

Treatment: Wounds were treated topically once daily for 14 days with either aclerastide (100

µ g/wound/day ), a vehicle control (water), or a positive control (ND-336, a selective MMP-9

inhibitor).[5][6]

Assessment: Wound closure was measured over the 14-day period. Histological analysis

was also performed to assess re-epithelialization and other healing parameters. Additionally,

levels of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9)

were measured.[4]
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Phase III Clinical Trial in Patients with Diabetic Foot
Ulcers
The terminated Phase III program for aclerastide consisted of two trials designed to evaluate

its efficacy and safety in the treatment of DFUs.

Study Design: The program included two trials: one comparing aclerastide 0.03% to a

topical vehicle, and another comparing aclerastide 0.03% to both a topical vehicle and a

standard of care hydrogel dressing.[7]

Patient Population: Patients with diabetic foot ulcers were enrolled. A 14-day run-in period

was implemented, and only patients whose wounds had not closed by more than 30% were

randomized.[7]

Treatment Regimen: The assigned treatment (aclerastide, vehicle, or hydrogel) was applied

once daily for four weeks. Following this period, patients received standard of care and were

monitored for up to an additional six weeks until complete wound closure was achieved.[7]

Primary Endpoint: The primary efficacy endpoint was the proportion of ulcers that were

completely closed by 10 weeks and remained closed for two consecutive weeks.[7] The trial

was terminated for futility based on interim analyses of this endpoint.[2]

Signaling Pathways and Experimental Workflow
Proposed Mechanism of Aclerastide Action
Aclerastide was hypothesized to promote wound healing by acting as an agonist for the Mas

receptor, part of the protective arm of the Renin-Angiotensin System (RAS). This interaction

was thought to trigger a signaling cascade leading to enhanced tissue repair.
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Caption: Proposed signaling pathway for aclerastide-mediated wound healing.

Experimental Workflow of the db/db Mouse Wound
Healing Study
The following diagram outlines the key steps in the preclinical study that compared aclerastide
to a placebo in diabetic mice.
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Caption: Workflow of the preclinical wound healing study in db/db mice.
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Discussion and Conclusion
Initial preclinical data and Phase II clinical trial results for aclerastide suggested a potential

benefit in wound healing and re-epithelialization.[1] However, these findings were not

substantiated in the pivotal Phase III clinical trials, which were ultimately terminated due to

ineffectiveness.[2] Subsequent preclinical investigations provided a potential explanation for

this failure, demonstrating that in a diabetic mouse model, aclerastide did not improve wound

healing over a placebo and was associated with an increase in reactive oxygen species and

the detrimental enzyme MMP-9.[4][5][6][8]

In conclusion, the available evidence does not support the efficacy of aclerastide for promoting

re-epithelialization or overall wound healing in diabetic ulcers when compared to a placebo.

The discrepancy between early and later-stage trial results underscores the complexities of

translating preclinical findings to clinical success in the challenging area of chronic wound care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Aclerastide vs. Placebo for Re-Epithelialization: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666543#aclerastide-s-effect-on-re-epithelialization-
compared-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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